2-羟丙基辛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

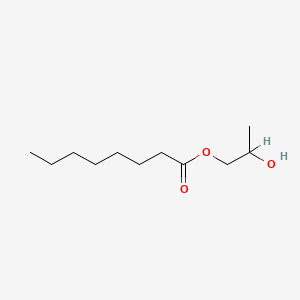

2-Hydroxypropyl octanoate is a chemical compound with the molecular formula C11H22O3 . It has an average mass of 202.291 Da and a monoisotopic mass of 202.156891 Da . It belongs to the class of organic compounds known as fatty acid esters .

Molecular Structure Analysis

2-Hydroxypropyl octanoate contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Physical and Chemical Properties Analysis

2-Hydroxypropyl octanoate has a density of 1.0±0.1 g/cm3, a boiling point of 298.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 62.5±6.0 kJ/mol and a flash point of 117.3±12.6 °C . The compound has a molar refractivity of 56.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 211.5±3.0 cm3 .

科学研究应用

药物递送系统

2-羟丙基辛酸酯: 已用于合成用于持续药物递送应用的水凝胶 . 这些水凝胶旨在以受控方式释放药物,这对于5-氟尿嘧啶等化疗药物特别有用。 这些水凝胶表现出粘膜粘附和抗氧化活性等特性,使其适合胃肠道应用 .

医药聚合物

在制药领域,2-羟丙基辛酸酯衍生物是用于控制药物释放系统的聚合物的一部分 . 这些系统旨在将血浆浓度维持在治疗范围内,减少给药频率并最大限度地减少副作用。 该化合物在这些聚合物中的作用突出了其在提高口服药物递送系统功效方面的意义 .

材料科学

该化合物的衍生物在材料科学中具有价值,特别是在多糖的改性以开发新材料方面 . 这些材料的应用范围从可生物降解的包装到高性能复合材料,展示了2-羟丙基辛酸酯在材料工程中的多功能性 .

化学研究

2-羟丙基辛酸酯: 以其在化学研究中的多种应用而闻名,在那里它被用于涵盖从制药到材料科学的多个研究领域. 其独特的性质使其成为各种科学研究的宝贵化合物,证明了其在研究环境中的广泛用途.

癌症治疗

在癌症治疗的背景下,含有2-羟丙基辛酸酯的聚合物已被探索用于其在持续药物递送方面的潜力 . 这些聚合物可以通过确保一致且局部的释放来增强抗癌药物的治疗潜力,这对有效的化疗至关重要 .

生物化学

作用机制

Target of Action

2-Hydroxypropyl octanoate is a fatty acid ester . Fatty acid esters are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.

Mode of Action

They can also be incorporated into cell membranes, affecting their fluidity and permeability .

Biochemical Pathways

Fatty acid esters can participate in various biochemical processes, including lipid metabolism and signal transduction .

Pharmacokinetics

Fatty acid esters are generally lipophilic, which can influence their absorption and distribution in the body .

Result of Action

Fatty acid esters can affect cell function by altering membrane properties or modulating signal transduction pathways .

Action Environment

The action of 2-Hydroxypropyl octanoate can be influenced by various environmental factors. For example, the presence of other lipids can affect the absorption and distribution of this compound. Additionally, factors such as pH and temperature can influence its stability and efficacy .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxypropyl octanoate can be achieved through esterification reaction between 2-hydroxypropanol and octanoic acid.", "Starting Materials": [ "2-hydroxypropanol", "octanoic acid", "sulfuric acid", "dichloromethane", "sodium bicarbonate", "anhydrous sodium sulfate" ], "Reaction": [ "To a round bottom flask, add 2-hydroxypropanol and octanoic acid in a molar ratio of 1:1.", "Add a catalytic amount of sulfuric acid to the flask and stir the mixture.", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "After the reaction is complete, allow the mixture to cool to room temperature.", "Add dichloromethane to the mixture and separate the organic layer.", "Wash the organic layer with sodium bicarbonate solution and then with distilled water.", "Dry the organic layer with anhydrous sodium sulfate and filter the solution.", "Evaporate the solvent under reduced pressure to obtain 2-Hydroxypropyl octanoate as a colorless liquid." ] } | |

CAS 编号 |

31565-12-5 |

分子式 |

C11H24O4 |

分子量 |

220.31 g/mol |

IUPAC 名称 |

octanoic acid;propane-1,2-diol |

InChI |

InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |

InChI 键 |

FSVSNKCOMJVGLM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(C)O |

规范 SMILES |

CCCCCCCC(=O)O.CC(CO)O |

同义词 |

PROPYLENE GLYCOL CAPRYLATE; Octanoic acid, monoester with 1,2-propanediol; PROPYLENEGLYCOLMONOCAPRYLATE; CAPRYOL90; Propylene Glycol Monocaprylate Type I (1 g); Propylene Glycol Monocaprylate Type II (1 g) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxireno[h]quinoline](/img/structure/B562124.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)